molecular formula C23H16FNO3 B2620000 N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide CAS No. 923156-83-6

N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide

Cat. No.: B2620000
CAS No.: 923156-83-6
M. Wt: 373.383
InChI Key: LAGLHMHKFDVLAU-UHFFFAOYSA-N
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Description

N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide is a synthetic organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a fluorophenyl group, a chromen-4-one core, and a methylbenzamide moiety

Mechanism of Action

The presence of a 4H-chromen-6-yl group in this compound suggests that it might interact with biological targets in a manner similar to other chromene derivatives. Chromenes are a class of compounds that have been found to exhibit various pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects .

The fluorophenyl group in this compound might enhance its ability to interact with certain biological targets. Fluorine atoms are often incorporated into drug molecules to improve their metabolic stability, potency, and selectivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The chromen-4-one core can be oxidized to form quinone derivatives under strong oxidizing conditions.

    Reduction: The carbonyl group in the chromen-4-one core can be reduced to form hydroxy derivatives using reducing agents such as sodium borohydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]-benzamide: Lacks the methyl group on the benzamide moiety.

    N-[2-(4-chlorophenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide: Contains a chlorophenyl group instead of a fluorophenyl group.

    N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]-2-ethylbenzamide: Contains an ethyl group instead of a methyl group on the benzamide moiety.

Uniqueness

N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide is unique due to the specific combination of its structural features, which confer distinct chemical reactivity and biological activity. The presence of the fluorophenyl group enhances its stability and potential interactions with biological targets, while the chromen-4-one core provides a versatile scaffold for further functionalization.

Biological Activity

N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide is a synthetic compound that belongs to the class of chromenyl derivatives. Its unique structure, characterized by a fluorophenyl group and a chromenone core, provides a foundation for diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological implications, potential therapeutic applications, and relevant case studies.

Structural Characteristics

The compound's structure can be summarized as follows:

  • Chemical Formula : C21_{21}H16_{16}FNO3_{3}
  • Molecular Weight : 359.36 g/mol
  • IUPAC Name : this compound

The presence of the fluorine atom enhances lipophilicity, which may significantly influence its pharmacokinetic properties and biological interactions.

Biological Activities

This compound exhibits various biological activities, including:

  • Anticancer Activity :
    • Preliminary studies suggest that similar compounds in this class exhibit significant anticancer properties. For instance, derivatives of flavopiridol have shown efficacy against various cancers such as leukemia and breast cancer through mechanisms like apoptosis activation and cell cycle arrest .
    • The compound's potential to inhibit tumor growth is likely linked to its ability to modulate key signaling pathways involved in cancer progression.
  • Enzyme Inhibition :
    • The compound may act as an inhibitor of certain enzymes relevant in metabolic pathways. Research into related compounds has indicated their potential as cholinesterase inhibitors, which are crucial in treating neurodegenerative diseases like Alzheimer's .
  • Anti-inflammatory Effects :
    • Compounds with similar structural motifs have demonstrated anti-inflammatory activities, suggesting that this compound may also possess this property. This could make it a candidate for developing treatments for inflammatory conditions.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds structurally related to this compound:

StudyFindings
Study 1Investigated the anticancer effects of flavopiridol derivatives; showed significant apoptosis induction in cancer cell lines.
Study 2Explored enzyme inhibition properties; identified potential for treating Alzheimer’s disease through cholinesterase inhibition.
Discussed the synthesis and potential applications in drug development; highlighted the need for further pharmacological profiling.

Synthetic Routes

The synthesis of this compound typically involves several steps:

  • Formation of Chromenone Core : The chromenone core is synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester.
  • Introduction of Fluorophenyl Group : A nucleophilic aromatic substitution reaction introduces the fluorophenyl group into the chromenone structure.
  • Final Coupling Reaction : The final step involves coupling the chromenone derivative with 2-methylbenzoyl chloride in the presence of a base like triethylamine to yield the desired product.

Properties

IUPAC Name

N-[2-(4-fluorophenyl)-4-oxochromen-6-yl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16FNO3/c1-14-4-2-3-5-18(14)23(27)25-17-10-11-21-19(12-17)20(26)13-22(28-21)15-6-8-16(24)9-7-15/h2-13H,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAGLHMHKFDVLAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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